molecular formula C13H18ClNO2 B1394763 3-Piperidinylmethyl benzoate hydrochloride CAS No. 1219972-66-3

3-Piperidinylmethyl benzoate hydrochloride

Cat. No.: B1394763
CAS No.: 1219972-66-3
M. Wt: 255.74 g/mol
InChI Key: OAHVRRMYXNIWGL-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl benzoate hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. Piperidine derivatives are common structural motifs in bioactive molecules and are frequently explored for their potential interactions with various biological targets. Researchers may investigate this ester derivative as a key intermediate in the synthesis of more complex molecules or as a precursor for developing novel pharmacologically active compounds. Its structure suggests potential for application in early-stage drug discovery efforts, particularly in the design and optimization of ligands for central nervous system targets. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

piperidin-3-ylmethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11;/h1-3,6-7,11,14H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHVRRMYXNIWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-66-3
Record name 3-Piperidinemethanol, 3-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of Benzoic Acid with 3-Piperidinemethanol

Reaction Overview:
The foundational step involves esterifying benzoic acid with 3-piperidinemethanol to form 3-piperidinylmethyl benzoate. This process typically employs an acid catalyst to facilitate the esterification reaction.

Procedure:

  • Reactants: Benzoic acid and 3-piperidinemethanol.
  • Catalyst: Usually a strong acid such as sulfuric acid or p-toluenesulfonic acid.
  • Solvent: An inert solvent like toluene or dichloromethane may be used.
  • Conditions: Reflux under a Dean-Stark apparatus to continuously remove water, shifting equilibrium towards ester formation.

Reaction Scheme:
$$ \text{Benzoic acid} + \text{3-piperidinemethanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{3-piperidinylmethyl benzoate} + \text{H}_2\text{O} $$

Research Data:

  • Esterification yields are optimized by controlling temperature (~100°C) and reaction time (4-8 hours).
  • Removal of water during reflux enhances ester formation efficiency.

Conversion to Hydrochloride Salt

Salt Formation:
The free base ester is then reacted with hydrochloric acid to produce the hydrochloride salt, which enhances compound stability and solubility.

Procedure:

  • Dissolve the ester in a suitable solvent such as ethanol or methanol.
  • Bubble or add gaseous HCl or use an aqueous HCl solution.
  • Maintain stirring at room temperature or slight heating (~40°C).
  • The hydrochloride salt precipitates out and is collected via filtration.

Reaction:
$$ \text{3-piperidinylmethyl benzoate} + \text{HCl} \rightarrow \text{3-piperidinylmethyl benzoate hydrochloride} $$

Purification and Characterization

  • The crude product is purified through recrystallization from ethanol or acetonitrile.
  • Final product purity is confirmed via techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Data Table: Summary of Preparation Methods

Step Reactants Catalyst/Conditions Solvent Product Notes
1 Benzoic acid + 3-piperidinemethanol Acid catalyst (H₂SO₄ or p-toluenesulfonic acid), reflux Toluene or dichloromethane 3-Piperidinylmethyl benzoate Water removal via Dean-Stark improves yield
2 Ester + HCl Room temperature or mild heating Ethanol or methanol This compound Precipitation and filtration for isolation

Research Findings and Optimization

  • Yield Optimization: The esterification step achieves yields exceeding 85% under optimized reflux conditions with continuous water removal.
  • Purity: Recrystallization from ethanol yields high-purity hydrochloride salt suitable for research applications.
  • Alternative Methods: Continuous flow synthesis has been explored to improve scalability and yield consistency, especially in industrial settings.

Notes:

  • The esterification process is sensitive to moisture; thus, anhydrous conditions are preferred.
  • The hydrochloride salt formation is straightforward but requires careful control of HCl concentration to prevent over-acidification, which can lead to impurities.

Chemical Reactions Analysis

3-Piperidinylmethyl benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Medicinal Chemistry

3-Piperidinylmethyl benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its piperidine structure is crucial for enhancing the pharmacological properties of drugs. Recent studies highlight its role in:

  • Cancer Therapy : Piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For instance, compounds derived from piperidine have shown improved cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Neurodegenerative Diseases : The compound has been investigated for its potential in treating Alzheimer's disease by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This dual inhibition is essential for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Enzyme Inhibition Studies

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : Research indicates that piperidine derivatives can effectively inhibit cholinesterase enzymes, which is critical for developing treatments for cognitive disorders .
  • Antimicrobial Activity : Studies have shown that certain piperidine derivatives exhibit antibacterial properties against strains like MRSA and E. coli, suggesting their potential use in developing new antibiotics .

Case Study 1: Anticancer Activity

A study published in the International Journal of Molecular Sciences examined a series of piperidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than existing treatments. The researchers employed a structure-activity relationship approach to optimize the compounds for better efficacy .

Case Study 2: Alzheimer’s Disease Treatment

In another research effort, scientists synthesized a range of piperidine-based inhibitors targeting AChE and BuChE. The incorporation of the piperidine moiety was found to enhance brain penetration and improve pharmacokinetic profiles, leading to promising results in preclinical models of Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Cancer TherapyInduction of apoptosis in tumor cellsEnhanced cytotoxicity compared to traditional drugs
Neurodegenerative DiseasesInhibition of AChE and BuChEImproved cognitive function in animal models
Antimicrobial ActivityInhibition of bacterial growthEffective against MRSA and E. coli strains

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-piperidinylmethyl benzoate hydrochloride with structurally or functionally related piperidine derivatives, focusing on molecular features, pharmacological activity, and safety profiles.

Structural and Physicochemical Properties

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Piperidinylmethyl benzoate HCl Piperidinylmethyl at benzoate 3 C₁₄H₁₈ClNO₂ 275.75 Ester group, hydrochloride salt, aromatic core
Piperocaine Hydrochloride 2-Methylpiperidino, propyl ester C₁₆H₂₃NO₂·HCl 297.86 Local anesthetic, isomorphous crystal-forming
TZU-0460 Acetoxyacetamide, phenoxypropyl C₂₁H₃₁ClN₂O₄ 422.94 Histamine H₂ antagonist, phenoxypropyl chain
3-(4-Piperidinyloxy)benzonitrile HCl Piperidinyloxy, benzonitrile C₁₂H₁₄ClN₂O 252.71 Nitrile group, ether linkage
  • Crystallinity: Piperocaine hydrochloride forms isomorphous crystals with related compounds due to substituent similarities (e.g., –CH₃, –Cl), enhancing stability and solubility .

Pharmacological Activity

Compound Name Mechanism of Action Potency/Relative Efficacy Therapeutic Application
3-Piperidinylmethyl benzoate HCl Likely local anesthetic (inferred from structural analogs) Not explicitly reported Potential local anesthesia
Piperocaine Hydrochloride Sodium channel blocker LD₅₀ (rat, ip): 120 mg/kg Local anesthesia
TZU-0460 Histamine H₂ receptor antagonist 6.2× more potent than cimetidine (oral, histamine-induced acid secretion in dogs) Gastric ulcer prevention
Hexylcaine Hydrochloride Local anesthetic Onset/duration similar to lidocaine Infiltration and nerve block anesthesia
  • Potency: TZU-0460 demonstrates 6.2× higher oral potency than cimetidine in inhibiting gastric acid secretion, attributed to its acetoxyacetamide and phenoxypropyl substituents .
  • Local Anesthetics: Piperocaine hydrochloride and hexylcaine share a piperidine core but differ in substituents. Piperocaine’s 2-methylpiperidino group may enhance lipid solubility, prolonging its duration of action compared to the target compound .

Biological Activity

3-Piperidinylmethyl benzoate hydrochloride, a compound with the molecular formula C₁₃H₁₈ClNO₂ and CAS Number 1219972-66-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Neuropharmacological Effects : The compound has shown promise in neuropharmacology, particularly in the development of neuroprotective agents. Research indicates its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting specific neural receptors and enzymes involved in neurodegeneration.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may exhibit similar properties. For instance, related piperidine derivatives have been studied for their ability to reduce inflammation markers in various experimental models .
  • Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, potentially through interactions with neurotransmitter systems, including serotonin and norepinephrine receptors.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biological processes.
  • Receptor Modulation : It interacts with neurotransmitter receptors, which can modulate signaling pathways associated with mood regulation and cognitive function.
  • Gene Expression Regulation : There is evidence that this compound can influence the expression of genes involved in inflammation and neuroprotection.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neuroprotective PotentialTargeting neural receptors for neurodegenerative diseases
Anti-inflammatory EffectsReduction of inflammation markers in animal models
Antidepressant ActivityInteraction with serotonin and norepinephrine receptors

Case Studies

  • Neuroprotective Studies :
    A study investigating the effects of piperidine derivatives on neurodegeneration found that compounds similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Anti-inflammatory Research :
    In a comparative study, a derivative of this compound was tested against indomethacin for its anti-inflammatory efficacy. The results indicated that at varying doses, the compound significantly reduced paw edema in animal models, suggesting a strong anti-inflammatory potential .

Q & A

Q. What are the established methods for synthesizing 3-Piperidinylmethyl benzoate hydrochloride, and how can its purity be characterized?

Methodological Answer:

  • Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinylmethyl benzoate with hydrochloric acid under controlled pH and temperature (e.g., 0–5°C) to form the hydrochloride salt .
  • Purity Characterization :
    • HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; flow rate: 1.0 mL/min) to assess purity (>98%) .
    • Melting Point : Confirm identity via decomposition point (175–180°C) using differential scanning calorimetry (DSC) .
    • NMR/FTIR : Validate structural integrity through characteristic peaks (e.g., ester carbonyl at ~1700 cm⁻¹ in FTIR; piperidine proton signals at δ 1.5–3.0 ppm in ¹H NMR) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Property Value/Range Method Reference
SolubilityWater, ethanol, DMSOShake-flask method
Melting Point175–180°C (decomposes)DSC
Molecular Weight221.25 g/molMass spectrometry
StabilityHygroscopic; store at 2–8°CAccelerated stability tests

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE)?

Methodological Answer:

  • Taguchi or Box-Behnken Designs : Screen variables (e.g., reaction temperature, molar ratio, pH) to identify critical parameters .
  • Case Study : A study on repaglinide synthesis achieved 92% yield by optimizing reaction time (4–6 hrs) and HCl concentration (1.2–1.5 M) via response surface methodology .
  • Validation : Confirm reproducibility using triplicate runs and ANOVA (p < 0.05 for significant factors) .

Q. What strategies are effective in developing a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column Selection : Use a C18 column with a gradient elution (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products (e.g., benzoic acid, piperidine derivatives) .
  • Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to validate method robustness .
  • Validation Parameters :
    • Linearity (R² > 0.999 over 50–150% concentration),
    • Precision (%RSD < 2.0),
    • LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. How can contradictory solubility data for this compound be resolved?

Methodological Answer:

  • Controlled Experiments : Replicate solubility tests under standardized conditions (e.g., 25°C, 24 hrs equilibration) using USP-grade solvents .
  • Advanced Techniques :
    • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
    • Hansen Solubility Parameters : Predict solubility in untested solvents using computational models .

Q. What methodologies are recommended for assessing the compound’s toxicity in the absence of comprehensive ecotoxicological data?

Methodological Answer:

  • In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LC50 for fish) .
  • In Vitro Assays : Conduct MTT assays on human hepatocytes (IC50) and Ames tests for mutagenicity .
  • Precautionary Measures : Implement ALARA principles and use fume hoods during handling .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological applications of 3-Piperidinylmethyl benzoate derivatives?

Methodological Answer:

  • Analog Synthesis : Modify the benzoate or piperidine moiety (e.g., halogenation, methylation) to study effects on bioactivity .
  • Biological Testing : Screen analogs against targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
  • Case Study : A derivative with a 3,5-dimethylpiperidine group showed enhanced anti-inflammatory activity (IC50 = 12 nM vs. COX-2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinylmethyl benzoate hydrochloride
Reactant of Route 2
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3-Piperidinylmethyl benzoate hydrochloride

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